molecular formula C10H9NO3S B160885 6-Amino-1-naphthalenesulfonic acid CAS No. 81-05-0

6-Amino-1-naphthalenesulfonic acid

Cat. No. B160885
CAS RN: 81-05-0
M. Wt: 223.25 g/mol
InChI Key: YUNBHHWDQDGWHC-UHFFFAOYSA-N
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Description

6-Amino-1-naphthalenesulfonic acid, also known as Dahl’s acid, Dressel acid, or D acid, is a compound with the molecular formula C10H9NO3S . It is derived from naphthalene and is substituted by an amino and sulfonic acid groups . This compound is a colorless solid and is a useful precursor to dyes .


Synthesis Analysis

Tobias acid is added to a mixture of sulfuric acid and oleum, and the reaction is completed by stirring for 12 hours at 25℃ . The oxidative polymerization of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline medium leads to the formation of a polygamma (γ) acid consisting of regioselective 1–4 oxazine rings .


Molecular Structure Analysis

The spectral properties of 2-amino 1-naphthalene sulfonic acid were investigated using Fourier transform infrared, Raman, and ultra violet-visible techniques as well as density functional theory . The molecular electrostatic potential is used to quantify the visual bio-active portions of the molecule .


Chemical Reactions Analysis

Bromination in acetic acid gives the 1-bromo derivative. Sulfonation with oleum gives a mixture of 2-aminonaphthalene-5,7-disulfonic acid together with some 1,5-disulfonic acid . Fusion with potassium hydroxide at 260℃ yields 6-amino-1-naphthol .


Physical And Chemical Properties Analysis

6-Amino-1-naphthalenesulfonic acid has a molecular weight of 223.25 . It crystallizes from water as needles although only 0.4% soluble at 100℃ . The sodium, calcium, and barium salts are moderately soluble in water .

Scientific Research Applications

1. Environmental Analysis

6-Amino-1-naphthalenesulfonic acid, due to its water solubility and widespread use in industries like pharmaceuticals and textiles, is a subject of environmental studies. For instance, Alonso, Castillo, and Barceló (1999) utilized a solid-phase extraction method to enrich various naphthalenesulfonates from industrial wastewaters. This method was significant for its combination of ion-pair liquid chromatography and mass spectrometry, which improved detection of these compounds in wastewater samples (Alonso, Castillo, & Barceló, 1999).

2. Chemical Synthesis and Optimization

In chemical synthesis, 6-Amino-1-naphthalenesulfonic acid plays a role in forming azo dyes. Viscardi et al. (2002) explored the synthesis of chemichromic azodyes using this compound, highlighting its utility in producing color-changing substances for potential use in sensors to monitor blood parameters (Viscardi et al., 2002).

3. Microbial Degradation

Research by Diekmann et al. (1990) investigated the microbial degradation of 6-Amino-1-naphthalenesulfonic acid. They studied immobilized bacterial cultures capable of metabolizing this compound, demonstrating the resilience and adaptability of these cultures under varying environmental conditions (Diekmann, Naujoks, Gerdes-Kühn, & Hempel, 1990).

4. Photophysical Properties and Applications

Nicolescu et al. (2020) synthesized derivatives of naphthalene-1,8-dicarboxylic acid, including 6-amino variants, to explore their photophysical properties. These studies are crucial for applications in bio-imaging and the creation of fluorescent bioactive compounds (Nicolescu et al., 2020).

5. Wastewater Treatment

Zhu, Yang, and Wang (1996) focused on the treatment of wastewater from the manufacturing process of dyes, including those using 6-Amino-1-naphthalenesulfonic acid. They developed a method combining ferrous ion-peroxide oxidation with coagulation, enhancing the treatment efficiency of such industrial effluents (Zhu, Yang, & Wang, 1996).

Safety And Hazards

Users should wear personal protective equipment/face protection and ensure adequate ventilation. They should avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

6-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHHWDQDGWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230836
Record name 6-Aminonaphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-naphthalenesulfonic acid

CAS RN

81-05-0
Record name D Acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-aminonaphthalene-1-sulphonic acid
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Record name 6-AMINONAPHTHALENE-1-SULPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YJ Li, XW Dong, H Wu - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… An aqueous solution (10 ml) of 6-amino-1-naphthalenesulfonic acid (0.112 g, 0.5 mmol) was added to solid Ag 2 CO 3 (0.069 g, 0.25 mmol) and stirred for several minutes until no …
Number of citations: 1 scripts.iucr.org
Y Do Kim, JH Cho, CR Park, JH Choi, C Yoon, JP Kim - Dyes and Pigments, 2011 - Elsevier
… 5-Amino-1-naphthalenesulfonic acid (Laurent’s acid), 5-amino-2-naphthalenesulfonic acid (1,6-Cleve’s acid), 6-amino-1-naphthalenesulfonic acid (Dahl’s acid), 6-amino-2-…
Number of citations: 70 www.sciencedirect.com
HMNH Irving - 2013 - books.google.com
… bromide); chloroxine (5, 7-dichloro-8-quinolinol, 5, 7-dichloro-8-hydroxyquinoline); cumidine (cumidine, p-isopropylaniline): Dahl acid (6-amino-1-naphthalenesulfonic acid, 2-…
Number of citations: 0 books.google.com
S Butenas, T Orfeo, JH Lawson, KG Mann - Biochemistry, 1992 - ACS Publications
… A total of 223 g (1 mol) of 6-amino-1naphthalenesulfonic acid and 148 g (1 mol) of phthalic anhydride were boiled for 5 h in 1 L of pyridine. After boiling, the reaction mixture was left at …
Number of citations: 44 pubs.acs.org
HY Liu, H Wu, JF Ma, SY Song, J Yang, YY Liu… - Inorganic …, 2007 - ACS Publications
… an aqueous solution (10 mL) of 6-amino-1-naphthalenesulfonic acid (0.112 g, 0.5 mmol) and … to an aqueous solution (10 mL) of 6-amino-1-naphthalenesulfonic acid (0.112 g, 0.5 mmol) …
Number of citations: 73 pubs.acs.org
H Wu, XW Dong, HY Liu, JF Ma, SL Li, J Yang… - Dalton …, 2008 - pubs.rsc.org
… An aqueous solution (10 mL) of 6-amino-1-naphthalenesulfonic acid (0.11 g, 0.50 mmol) was added to solid Ag 2 CO 3 (0.07 g, 0.25 mmol) and stirred for several minutes until no …
Number of citations: 55 pubs.rsc.org
Z Liu, S Yu, S Xu, B Zhao, W Xu - Acs Omega, 2017 - ACS Publications
… adding different aromatic amines, including 2,5-diaminobenzenesulfonic acid, sodium diphenylamine-4-sulfonate, 1-naphthylamine-4-sulfonic acid, 6-amino-1-naphthalenesulfonic acid…
Number of citations: 21 pubs.acs.org
JH Lawson, S Krishnaswamy, S Butenas… - Methods in enzymology, 1993 - Elsevier
… The synthesis of 6-(Mes-D-Leu-Gly-Arg)amino-l-naphthalenediethylsulfonamide (M-LGR-nds) is begun by boiling 1 mol (223 g) of 6-amino1-naphthalenesulfonic acid with 148 g (1 mol) …
Number of citations: 53 www.sciencedirect.com
XY Wang, CH Ma, SQ Lu, XW Dong - … Crystallographica Section E …, 2007 - scripts.iucr.org
… An aqueous solution (10 ml) of 6-amino-1-naphthalenesulfonic acid (0.1115 g, 0.5 mmol) was added to solid Ag 2 CO 3 (0.069 g, 0.25 mmol) and stirred for several minutes until no …
Number of citations: 3 scripts.iucr.org
H Irving - 2011 - degruyter.com
Any analyst who encounters for the first time a new procedure for determining heavy metals may well feel baffled if he is advised to carry out a titration in a urotropine buffer with …
Number of citations: 18 www.degruyter.com

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